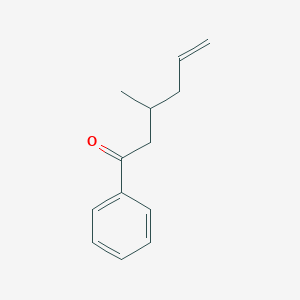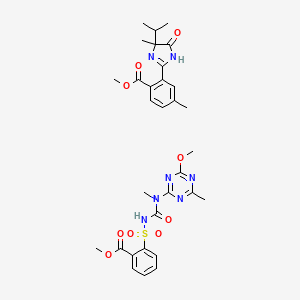
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid is an organic compound with a complex structure that includes a methoxy group, a propyl group, and a hexenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with a propyl halide, followed by methoxylation and subsequent coupling with a hexenoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group or further to a carbonyl group.
Reduction: The double bond in the hexenoic acid chain can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated hexanoic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propyl groups may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
5-Hexenoic acid: A simpler analog with a similar hexenoic acid chain but lacking the methoxy and propyl groups.
3-Methoxyphenyl derivatives: Compounds with similar methoxy substitution on the phenyl ring.
Propylphenyl derivatives: Compounds with propyl substitution on the phenyl ring.
Uniqueness
The presence of both methoxy and propyl groups on the phenyl ring, along with the hexenoic acid chain, makes it a versatile compound for various chemical reactions and applications .
Propiedades
| 111086-30-7 | |
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
6-(3-methoxy-2-propylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-3-8-14-13(10-7-11-15(14)19-2)9-5-4-6-12-16(17)18/h5,7,9-11H,3-4,6,8,12H2,1-2H3,(H,17,18) |
Clave InChI |
HJTRWGYRDCXMOF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC=C1OC)C=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)



![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
